molecular formula C19H16N4OS B12175122 3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B12175122
M. Wt: 348.4 g/mol
InChI Key: RXBCBGNUEACGRG-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole ring, followed by the introduction of the pyridine and thiazole rings through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: Another indole derivative with potential biological activities.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with similar structural features and potential anticancer properties.

Uniqueness

3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of indole, pyridine, and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

3-indol-1-yl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C19H16N4OS/c24-18(8-12-23-11-7-15-3-1-2-4-17(15)23)22-19-21-16(13-25-19)14-5-9-20-10-6-14/h1-7,9-11,13H,8,12H2,(H,21,22,24)

InChI Key

RXBCBGNUEACGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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